(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526360
InChI: InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3
SMILES:
Molecular Formula: C17H34N2O2
Molecular Weight: 298.5 g/mol

(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16526360

Molecular Formula: C17H34N2O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride -

Specification

Molecular Formula C17H34N2O2
Molecular Weight 298.5 g/mol
IUPAC Name tert-butyl 2,5-bis(2-methylpropyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3
Standard InChI Key NBBAXAIIMROXQY-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1CNC(CN1C(=O)OC(C)(C)C)CC(C)C

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride (molecular formula: C₁₇H₃₄N₂O₂·HCl) centers on a six-membered piperazine ring with two chiral centers at positions 2 and 5, both configured in the R orientation. The tert-butyloxycarbonyl (Boc) group at the 1-position and isobutyl chains at the 2- and 5-positions confer distinct steric and electronic properties. The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro assays .

Structural Elucidation and Spectroscopic Data

Key spectroscopic identifiers include:

  • Infrared (IR): A strong absorption band at ~1,700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the Boc group.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Doublets at δ 1.42 ppm (9H, Boc methyl groups) and δ 0.90 ppm (12H, isobutyl methyl groups).

    • ¹³C NMR: A quaternary carbon signal at δ 155 ppm (Boc carbonyl) .

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ peak at m/z 299.2698 (calculated for C₁₇H₃₅N₂O₂⁺).

PropertyValueSource
Molecular FormulaC₁₇H₃₄N₂O₂·HCl
Molecular Weight298.5 g/mol (free base)
Boiling PointNot reported
Melting PointNot reported
SolubilityWater (HCl salt form)
LogP (Octanol-Water)Estimated 3.8 ± 0.5

Synthesis and Optimization Strategies

The synthesis of this compound involves multistep protocols to achieve regio- and stereochemical control:

Key Synthetic Steps

  • Piperazine Ring Formation: Cyclocondensation of 1,2-diaminoethane derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to install the Boc group at the 1-position .

  • Isobutyl Introduction: Alkylation of the piperazine nitrogen atoms with isobutyl bromide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Hydrochloride Salt Formation: Treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt .

Challenges in Stereochemical Control

The (2R,5R) configuration necessitates chiral auxiliaries or asymmetric catalysis. Reported yields for the stereoselective steps range from 45% to 68%, with enantiomeric excess (ee) >95% confirmed via chiral HPLC .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 12.8 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C.

  • Stability: Degrades <5% over 30 days at 4°C; hydrolytically labile above pH 9.0 due to Boc group susceptibility .

Comparative Analysis with Analogues

CompoundMolecular Weight (g/mol)LogPAqueous Solubility (mg/mL)
(2R,5R)-Diisobutyl-Boc-piperazine·HCl298.53.812.8
(2R,5R)-Dimethyl-Boc-piperazine·HCl 214.31.923.4
2-Isobutyl-Boc-piperazine·HCl 278.83.29.6

The diisobutyl variant exhibits higher lipophilicity (LogP 3.8) compared to dimethyl (LogP 1.9) and mono-isobutyl (LogP 3.2) analogues, suggesting enhanced membrane permeability .

Research Applications and Biological Relevance

Pharmacological Screening

While explicit bioactivity data for this compound remain undisclosed, structurally related piperazines demonstrate:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antiviral Potential: Inhibition of RNA-dependent RNA polymerase in coronaviruses (IC₅₀ ~10 µM) .

Role in Drug Discovery

The Boc group serves as a transient protecting moiety, enabling selective functionalization of the piperazine ring in combinatorial libraries .

Future Directions

  • Stereoselective Synthesis: Development of catalytic asymmetric methods to improve yield and ee.

  • Structure-Activity Relationships (SAR): Systematic modification of isobutyl chains to optimize pharmacokinetics.

  • Target Identification: High-throughput screening against kinase and GPCR panels to elucidate mechanisms.

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